molecular formula C10H5N3O3 B2512544 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 214470-35-6

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B2512544
CAS No.: 214470-35-6
M. Wt: 215.168
InChI Key: PZIXIFBGEDRCAM-UHFFFAOYSA-N
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Description

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Reactions Analysis

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

The presence of the nitro group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXIFBGEDRCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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